

An In-Depth Technical Guide to GSPT1 Degradar-6

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Compound of Interest

Compound Name: GSPT1 degrader-6

Cat. No.: B12375599

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Introduction

GSPT1 degrader-6, also identified as compound 8, is a potent molecular glue degrader that selectively targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation. GSPT1 is a key factor in the termination of protein translation and is implicated in the progression of various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of **GSPT1 degrader-6**, including its mechanism of action, physicochemical properties, and biological activity, based on available preliminary data.

Core Compound Information

Parameter	Value	Reference
Compound Name	GSPT1 degrader-6	[1]
Alias	Compound 8	[1]
CAS Number	3034764-41-2	[1]
Molecular Formula	C ₂₄ H ₂₂ ClN ₅ O ₅	[1]
Molecular Weight	495.91 g/mol	[1]
Mechanism of Action	Molecular Glue Degradar	

Quantitative Biological Data

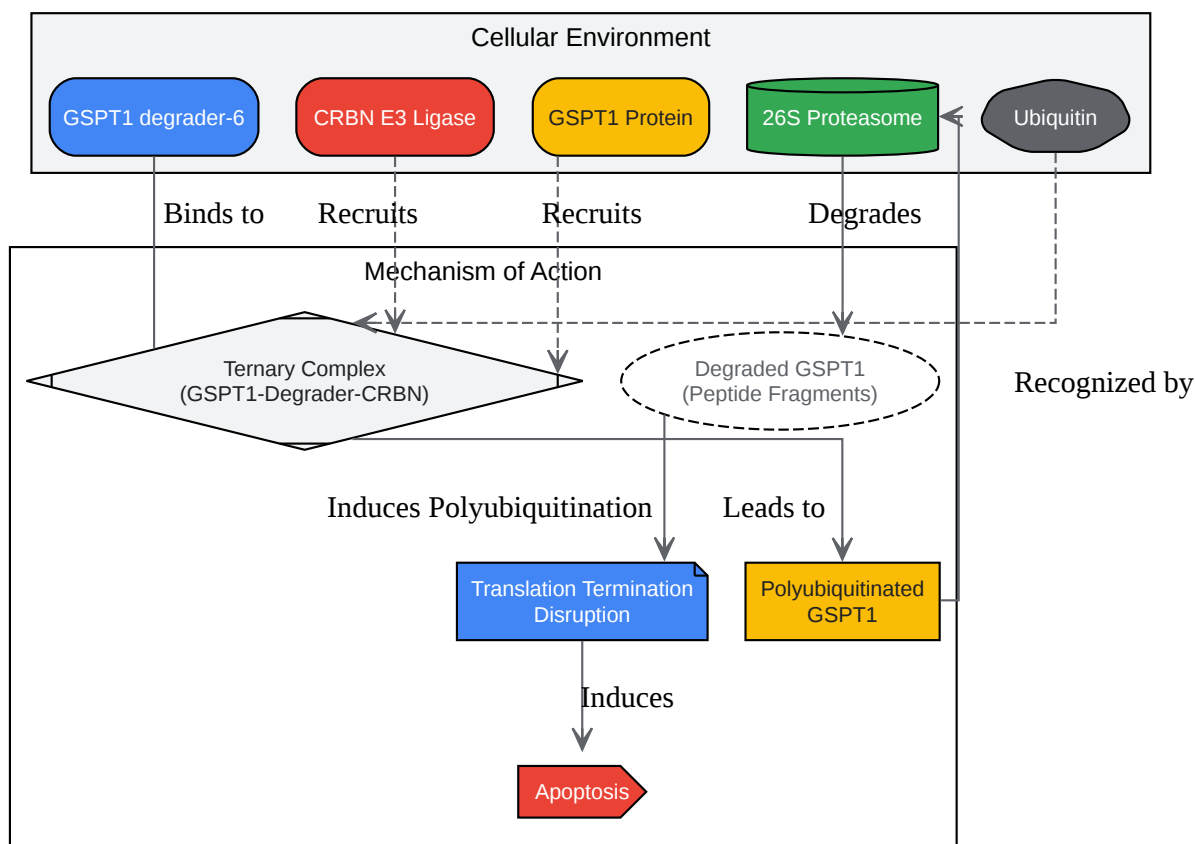
The primary reported activity for **GSPT1 degrader-6** is its ability to induce the degradation of the GSPT1 protein.

Parameter	Value	Cell Line/Assay Conditions	Reference
DC ₅₀	13 nM	Not specified	

DC₅₀ (Degradation Concentration 50) is the concentration of the compound that results in 50% degradation of the target protein.

Mechanism of Action

GSPT1 degrader-6 functions as a molecular glue, a class of small molecules that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein that is not its natural substrate. In this case, **GSPT1 degrader-6** facilitates the formation of a ternary complex between the Cereblon (CRBN) E3 ubiquitin ligase and the GSPT1 protein. This proximity induces the polyubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of GSPT1 disrupts the process of translation termination, leading to cellular stress and apoptosis in cancer cells.



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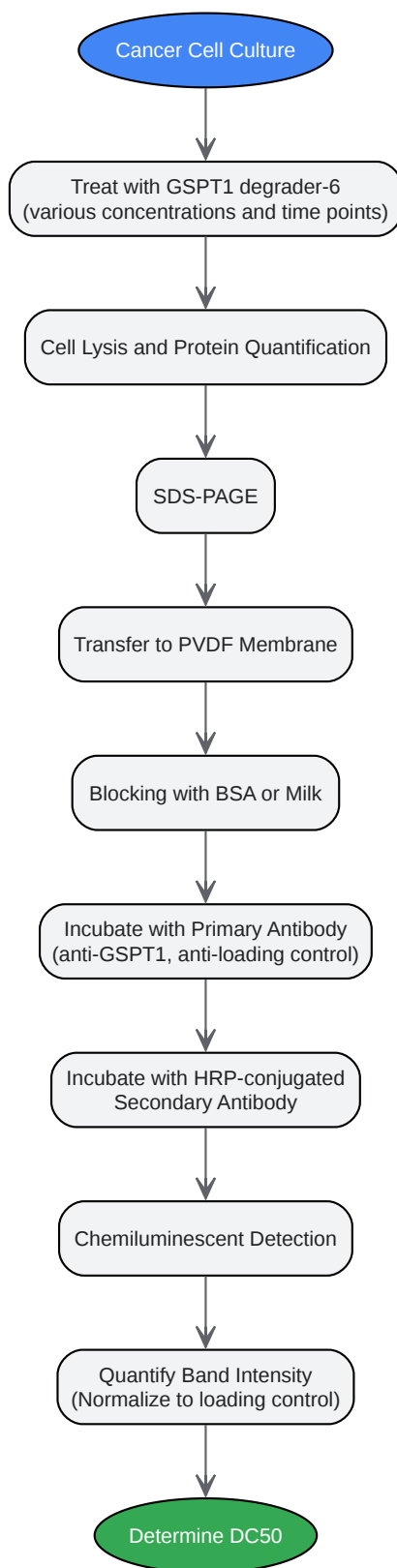
Mechanism of GSPT1 degradation by **GSPT1 degrader-6**.

Experimental Protocols

Detailed experimental protocols for **GSPT1 degrader-6** are not yet publicly available in peer-reviewed literature. The primary source of information is a patent application (WO2024067792A1). However, based on standard methodologies for characterizing molecular glue degraders, the following experimental workflows are likely employed.

Western Blot for GSPT1 Degradation

This assay is used to quantify the reduction in GSPT1 protein levels upon treatment with the degrader.

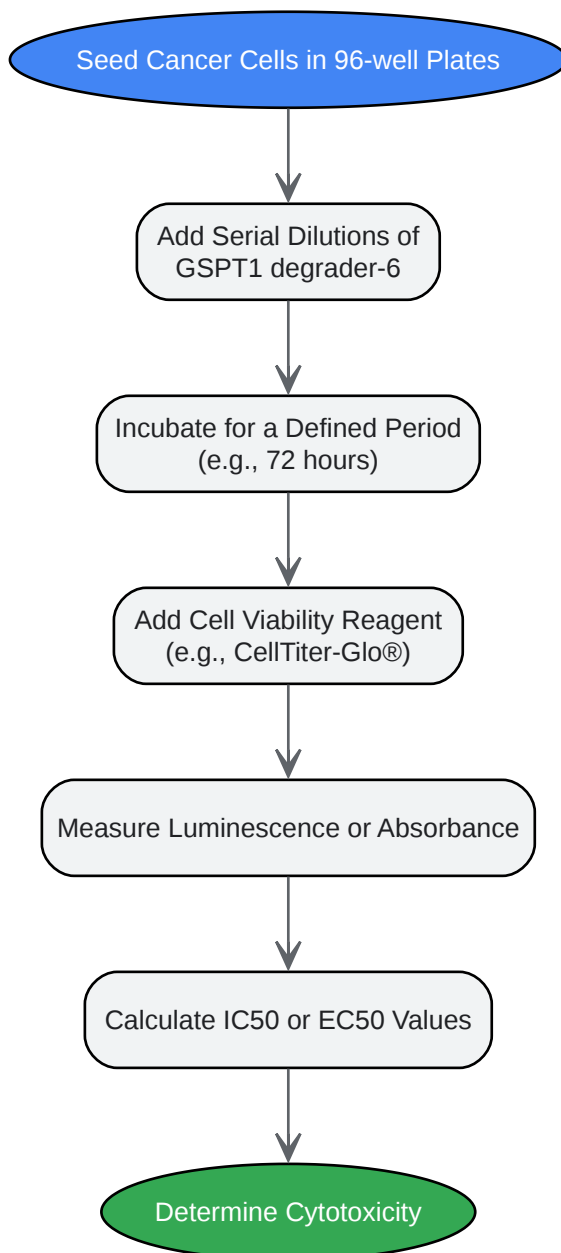


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Workflow for Western Blot analysis of GSPT1 degradation.

Cell Viability Assay

This assay measures the cytotoxic effect of GSPT1 degradation on cancer cells.

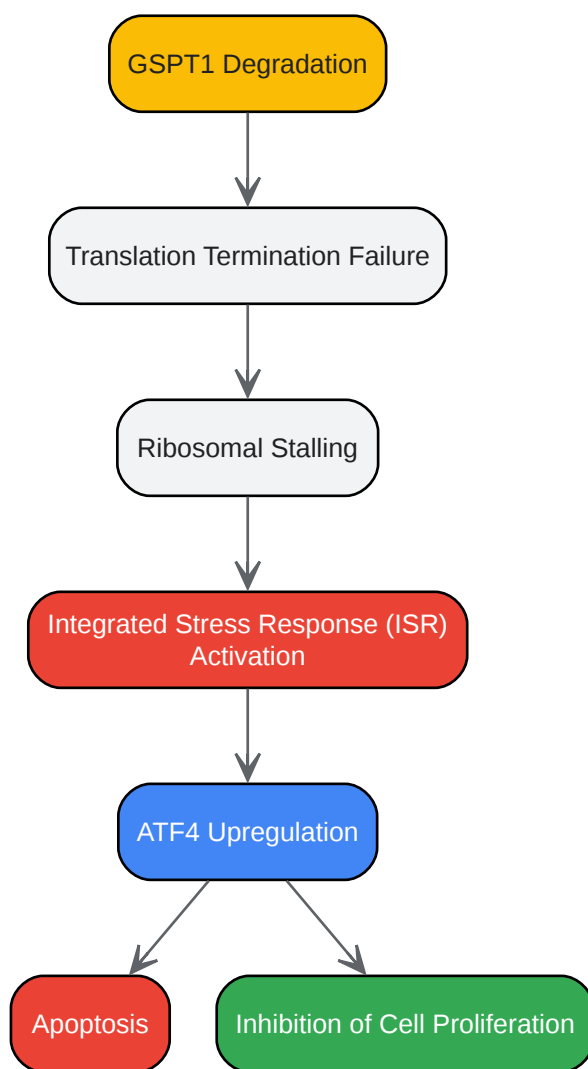


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Workflow for cell viability (IC50/EC50) determination.

Downstream Signaling Consequences of GSPT1 Degradation

The degradation of GSPT1 is known to disrupt translation termination, which can trigger a cascade of cellular stress responses. While specific studies on **GSPT1 degrader-6** are pending, the expected downstream effects include the activation of the Integrated Stress Response (ISR).



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Expected downstream effects of GSPT1 degradation.

Conclusion and Future Directions

GSPT1 degrader-6 is a promising molecular glue degrader with potent GSPT1 degradation activity. Its mechanism of action offers a novel therapeutic strategy for cancers dependent on GSPT1 function. Further research is required to fully characterize its biological activity, including its selectivity profile across the proteome, its efficacy in various cancer cell lines and in vivo models, and its pharmacokinetic and pharmacodynamic properties. The detailed experimental validation and elucidation of its specific impact on downstream signaling pathways will be crucial for its potential development as a clinical candidate.

Note: There is conflicting information in the public domain regarding a "compound 8" that targets GSPT1. A peer-reviewed publication describes an inactive "unsubstituted phenylsulfonamide" also designated as compound 8. The data presented in this guide pertains to the active **GSPT1 degrader-6** (compound 8) as described by chemical suppliers and in patent literature. Researchers should exercise caution and verify the identity and activity of the specific compound being used.

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References

- 1. pubs.acs.org [pubs.acs.org]
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